molecular formula C11H18F3NO3 B14792497 tert-butyl (3S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate

tert-butyl (3S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B14792497
M. Wt: 269.26 g/mol
InChI Key: AAJLGQYJPDKDQX-OMNKOJBGSA-N
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Description

Trans-tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate: is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with hydroxy, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of Substituents: The hydroxy, methyl, and trifluoromethyl groups are introduced through selective functionalization reactions. For example, the hydroxy group can be introduced via hydroxylation, while the trifluoromethyl group can be added using trifluoromethylation reagents.

    Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate to form the desired carboxylate ester.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Building Block: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.

Industry:

    Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Agriculture: It can be used in the synthesis of agrochemicals, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of trans-tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding with the target protein.

Comparison with Similar Compounds

    tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    tert-Butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate: Lacks the methyl group, which can affect its reactivity and binding interactions.

Uniqueness: The presence of both the trifluoromethyl and methyl groups in trans-tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate imparts unique chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methyl group can influence steric interactions and binding affinity.

Properties

Molecular Formula

C11H18F3NO3

Molecular Weight

269.26 g/mol

IUPAC Name

tert-butyl (3S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H18F3NO3/c1-7-5-15(8(16)18-9(2,3)4)6-10(7,17)11(12,13)14/h7,17H,5-6H2,1-4H3/t7?,10-/m1/s1

InChI Key

AAJLGQYJPDKDQX-OMNKOJBGSA-N

Isomeric SMILES

CC1CN(C[C@@]1(C(F)(F)F)O)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CC1(C(F)(F)F)O)C(=O)OC(C)(C)C

Origin of Product

United States

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